Bis[4-(vinyloxy)butyl]terephthalate
Overview
Description
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester: is an organic compound with the molecular formula C20H26O6. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester typically involves the esterification of terephthalic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of terephthalic acid and 4-(ethenyloxy)butanoic acid.
Reduction: Formation of 1,4-benzenedimethanol and 4-(ethenyloxy)butanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing biodegradable materials for medical implants.
Industry: Utilized in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer, undergoing polymerization through the vinyl groups. In biological systems, its ester groups can be hydrolyzed to release the corresponding alcohols and acids, which may interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Used in the production of flexible plastics.
Uniqueness
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester is unique due to its vinyl ether groups, which provide additional reactivity compared to other esters. This makes it particularly valuable in the synthesis of specialized polymers and materials with unique properties.
Properties
IUPAC Name |
bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFSPVCKZFHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074384 | |
Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-31-6 | |
Record name | 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117397-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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